6,11-Dihydrodibenzo[b,e]thiepin-11-amine is an organic compound characterized by the molecular formula and a molecular weight of 227.33 g/mol. It belongs to the dibenzothiepin class of compounds, which are noted for their diverse biological activities. This compound typically appears as colorless or slightly yellow crystals at room temperature and is soluble in organic solvents but exhibits low solubility in water .
The synthesis of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine typically involves multi-step processes. A common route includes the reaction of dibenzo[b,e]thiepin derivatives with amines. For instance, starting from 6,11-dihydrodibenzo[b,e]thiepin-11-one, this compound can be synthesized by converting it to its corresponding 11-hydroximino derivative, which is then reduced to yield the target compound .
Industrial production often utilizes catalysts and optimized reaction conditions to enhance yield and purity. The synthesis may also involve the use of specific solvents and temperatures to facilitate the reactions effectively .
The molecular structure of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine consists of a dibenzothiepin framework with an amine functional group at the 11-position. The compound features a fused bicyclic structure that contributes to its unique chemical properties.
Key structural data includes:
6,11-Dihydrodibenzo[b,e]thiepin-11-amine participates in several types of chemical reactions:
The major products from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions employed.
The mechanism of action for 6,11-Dihydrodibenzo[b,e]thiepin-11-amine primarily involves its role as an organic building block in synthetic chemistry. It serves as a starting reagent for synthesizing other biologically active compounds. The biochemical pathways often involve transformations that lead to derivatives with enhanced pharmacological properties .
The compound is utilized in various synthetic pathways aimed at developing new therapeutic agents, indicating its significance in medicinal chemistry research.
The chemical properties include its reactivity in oxidation-reduction processes and substitution reactions. The presence of both sulfur and nitrogen within its structure contributes to its unique reactivity profile .
6,11-Dihydrodibenzo[b,e]thiepin-11-amine has potential applications in:
Research continues to explore modifications of this compound to improve its efficacy and broaden its applications in medicinal chemistry .
The synthesis of 6,11-dihydrodibenzo[b,e]thiepin-11-amine relies heavily on well-established organic transformations, with 6,11-dihydrodibenzo[b,e]thiepin-11-one (CAS 1531-77-7) serving as the principal synthetic precursor. This key ketone intermediate, characterized by a melting point of 86-88°C and molecular formula C₁₄H₁₀OS (MW: 226.29 g/mol), is commercially available for research purposes [3]. Its structural conformation features a central seven-membered thiepin ring fused to two benzene rings, with a carbonyl group at the 11-position essential for downstream transformations into the target amine. The traditional synthetic route involves a multi-step sequence starting from readily available diaryl sulfide derivatives or analogous precursors [4].
The critical step in accessing the target amine involves the reductive amination of 6,11-dihydrodibenzo[b,e]thiepin-11-one. This transformation typically employs ammonia or ammonium salts in the presence of reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) under mild acidic conditions. Alternatively, the Leuckart-Wallach reaction offers a classical method, utilizing formamide or ammonium formate at elevated temperatures (150-180°C) to directly convert the ketone into the corresponding formamide derivative, which is subsequently hydrolyzed to yield the primary amine, 6,11-dihydrodibenzo[b,e]thiepin-11-amine [4]. Isolating the free base can be challenging due to potential instability; consequently, it is frequently isolated and handled as a stable hydrochloride salt (CAS provided for analogue: 73150-16-0) [2] [5] .
Table 1: Key Intermediates in Traditional Synthesis of Dibenzothiepin Derivatives
Compound Name | CAS Number | Molecular Formula | Key Characteristics | Role in Synthesis |
---|---|---|---|---|
6,11-Dihydrodibenzo[b,e]thiepin-11-one | 1531-77-7 | C₁₄H₁₀OS | mp 86-88°C, MW 226.29 g/mol [3] | Central precursor for reductive amination |
S-(6,11-Dihydrodibenzo[b,e]thiepin-11-yl)isothiourea hydrochloride | 73150-16-0 | C₁₅H₁₅ClN₂S₂ | MW 322.9 g/mol [2] | Demonstrates functionalization potential at C11 |
6,11-Dihydrodibenzo[b,e]thiepin-11-amine 5,5-dioxide hydrochloride | - | - | Sold as rare chemical (Aldrich CPR) [5] | Illustrates derivatization (sulfone, amine salt formation) |
Further derivatization often involves protecting group strategies for the amine or reactions targeting the sulfur atom. A significant transformation is the oxidation of the thiepin sulfur to yield sulfoxide or sulfone derivatives. For example, treatment with oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide catalyzed by transition metals converts the thioether linkage into a sulfone, yielding compounds such as 6,11-Dihydrodibenzo[b,e]thiepin-11-amine 5,5-dioxide hydrochloride, noted as a rare research chemical [5] . While generally robust, these classical routes can suffer from moderate yields, necessitate harsh conditions during steps like the Leuckart reaction, and generate stoichiometric waste, prompting the development of more efficient catalytic methods [4].
Driven by the limitations of traditional methods, significant research efforts focus on developing catalytic strategies for constructing the dibenzothiepin core and introducing the amine functionality with enhanced efficiency and selectivity. A pivotal advancement involves intramolecular Friedel-Crafts acylations or direct C-S bond formations catalyzed by Lewis acids or transition metals, offering more direct routes to the ketone precursor [4].
A particularly innovative approach, detailed in patent literature, utilizes copper-catalyzed cross-coupling for assembling diaryl sulfide precursors crucial for thiepin formation. This method involves reacting appropriately substituted aryl halides (e.g., 2-halobenzyl halides or 2-halothiophenols) with thiols or disulfides under catalysis by copper salts (e.g., CuI, CuBr) or complexes, often in the presence of bases like potassium carbonate (K₂CO₃) and ligands such as 1,10-phenanthroline. This strategy allows for the efficient construction of the necessary diaryl sulfide backbone with good functional group tolerance, which can then be cyclized to form the thiepin ring system [4].
Table 2: Catalytic Systems for Dibenzothiepin Derivative Synthesis
Catalyst System | Reaction Type | Key Starting Materials | Advantages | Challenges |
---|---|---|---|---|
Copper (I) Salts (CuI, CuBr) | C-S Cross-Coupling | 2-Halobenzyl halides, Thiophenols/Disulfides [4] | Efficient diaryl sulfide formation, functional group tolerance | May require elevated temperatures, ligand optimization |
Lewis Acids (AlCl₃, FeCl₃) | Intramolecular Friedel-Crafts Acylation | 2-(Arylthio)phenylacetyl chloride derivatives [4] | Direct access to 11-keto dibenzothiepins | Stoichiometric amounts often needed, moisture sensitivity |
Palladium Complexes (e.g., Pd(PPh₃)₄) | Reductive Amination/Carbonylation | 11-Keto derivative, Amines/Ammonia source, CO [4] | Potential for one-pot amination/functionalization | Cost, sensitivity, optimization complexity |
Beyond ring formation, catalytic reductive amination of the 11-keto group represents a significant improvement over traditional methods. Employing catalysts like palladium on carbon (Pd/C) or ruthenium complexes under hydrogen pressure allows the conversion of the ketone to the amine in a single step under milder conditions and often with higher yields. Furthermore, emerging strategies explore transition-metal-catalyzed C-H amination directly on simpler dibenzothiepin precursors, although this remains an area of active development for this specific scaffold. These catalytic approaches aim to reduce step count, minimize waste generation, improve atom economy, and enable better control over regioselectivity during the introduction of the amine group and other functionalities [4]. The potential for asymmetric catalysis to access enantiomerically enriched amines, particularly relevant if the 11-position becomes a chiral center upon substitution, is a frontier area, though specific applications to the unsubstituted 11-amine are less common.
While chemical synthesis dominates the literature for dibenzothiepin derivatives, biocatalytic methodologies offer a promising and underexplored route to enantiomerically pure forms of 6,11-dihydrodibenzo[b,e]thiepin-11-amine analogues, especially those featuring chiral centers. The inherent planar chirality or potential for stereogenic centers in substituted versions of the dibenzothiepin scaffold necessitates efficient enantioselective synthesis for pharmacological evaluation. Biocatalysis leverages the innate stereoselectivity and mild reaction conditions of enzymes to achieve high enantiomeric excess (ee).
The most straightforward biocatalytic approach involves the enantioselective reduction of the prochiral ketone precursor, 6,11-dihydrodibenzo[b,e]thiepin-11-one. Various carbonyl reductases (CREDs) and engineered ketoreductases (KREDs) have demonstrated remarkable efficiency and selectivity in reducing structurally complex bicyclic ketones. Screening diverse enzyme libraries or employing directed evolution allows the identification of KREDs capable of reducing the 11-keto group with high activity and excellent enantioselectivity (>99% ee), yielding either the (R)- or (S)-alcohol. While the direct product is the 11-hydroxy derivative, this chiral alcohol serves as a crucial intermediate. Subsequent enzymatic or chemoenzymatic transformations, such as Mitsunobu reactions with protected hydrazoic acid followed by enzymatic reduction or lipase/esterase-catalyzed dynamic kinetic resolution (DKR) of azido esters derived from the alcohol, could potentially provide access to the chiral amine [2].
Table 3: Potential Biocatalytic Approaches to Chiral Dibenzothiepin Analogues
Biocatalyst Type | Target Transformation | Starting Material | Product | Key Advantage |
---|---|---|---|---|
Ketoreductases (KREDs) | Enantioselective reduction of 11-keto group | 6,11-Dihydrodibenzo[b,e]thiepin-11-one | (R)- or (S)-11-Hydroxy-6,11-dihydrodibenzo[b,e]thiepin | High enantioselectivity (>99% ee), mild conditions |
Transaminases (TAs) | Direct asymmetric amination of 11-keto group | 6,11-Dihydrodibenzo[b,e]thiepin-11-one | (R)- or (S)-11-Amine (Theoretical) | Direct route to chiral amine, atom-efficient |
Lipases/Esterases | Kinetic Resolution / Dynamic Kinetic Resolution (DKR) | Racemic 11-Hydroxy/Azido esters (derived from ketone) | Enantiopure esters/alcohols/azides | Access to enantiopure intermediates for amine synthesis |
Nitrilases/Nitrate Reductases | Hydrolysis of chiral nitrile precursors / Reduction of nitro | Enantiomerically enriched nitrile/nitro derivatives | Chiral carboxylic acid / Amine | Alternative routes from functionalized precursors |
A more direct, albeit theoretically challenging, route would employ ω-transaminases (ω-TAs). These enzymes catalyze the transfer of an amino group from a donor (e.g., isopropylamine, alanine) to a carbonyl group. While highly successful for simpler aliphatic and aryl-alkyl ketones, the steric bulk and electronic nature of the dibenzothiepin-11-one scaffold pose significant challenges for most wild-type ω-TAs. However, enzyme engineering through directed evolution or structure-guided mutagenesis holds promise for developing tailored ω-TAs capable of accepting this bulky bicyclic ketone as a substrate, enabling the direct, single-step synthesis of enantiomerically pure 6,11-dihydrodibenzo[b,e]thiepin-11-amine from the prochiral ketone [2]. Alternative strategies involve using biocatalysis to prepare enantiopure building blocks later incorporated into the dibenzothiepin skeleton or performing enzymatic desymmetrization of prochiral or meso intermediates earlier in the synthetic route. Although specific literature reports detailing successful biocatalytic synthesis of the exact unsubstituted 11-amine enantiomer are scarce within the provided results, the demonstrated biological activity of structurally related chiral dibenzothiepin derivatives [2] and the established principles of biocatalysis strongly support this as a fertile area for future research, offering greener routes to high-value enantiopure pharmaceuticals.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3